N-(2-ethylhexyl)-2-phenoxyacetamide
Description
N-(2-Ethylhexyl)-2-phenoxyacetamide is a phenoxyacetamide derivative characterized by a branched 2-ethylhexyl group attached to the acetamide nitrogen. This structural feature confers high lipophilicity, influencing its solubility, bioavailability, and interaction with biological targets.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H25NO2/c1-3-5-9-14(4-2)12-17-16(18)13-19-15-10-7-6-8-11-15/h6-8,10-11,14H,3-5,9,12-13H2,1-2H3,(H,17,18) |
InChI Key |
VTNULXWQFASHLI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)COC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(CC)CNC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
<sup>a</sup>Predicted or experimentally derived values.
<sup>†</sup>Estimated based on structural analogs (e.g., DEHP in ).
Key Observations :
Key Observations :
- Substituent-driven activity : The ethylhexyl group’s hydrophobicity may enhance herbicidal activity by improving cuticle penetration in plants, similar to thiazol derivatives in .
- Electron-withdrawing groups (e.g., nitro in ) increase receptor-binding affinity, while bulky alkyl chains (e.g., ethylhexyl) may alter metabolic stability or toxicity profiles.
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